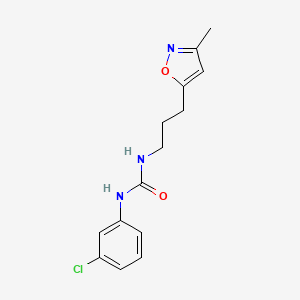
1-(3-Chlorophenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea, commonly known as CI-994, is a small molecule that belongs to the class of urea compounds. It has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A variety of urea derivatives, including those similar in structure to "1-(3-Chlorophenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea," have been synthesized and characterized for their potential applications. These compounds have been explored for their antioxidant activities, showcasing the importance of urea derivatives in developing new classes of antioxidant agents with potential therapeutic applications (Reddy et al., 2015).
Anticancer and Antimicrobial Activities
Recent studies have focused on the synthesis and biological evaluation of various urea derivatives for their anticancer and antimicrobial properties. These compounds have shown promising results against different cancer cell lines, highlighting the role of urea derivatives in the development of new anticancer agents. Furthermore, some compounds have displayed significant antimicrobial activity, suggesting their potential as antimicrobial agents (Thomas et al., 2019).
Optoelectronic and Nonlinear Optical Properties
The electronic and optical properties of certain urea derivatives have been assessed using computational methods, revealing their potential applications in optoelectronics and nonlinear optics. These studies demonstrate how urea derivatives can be utilized in the fabrication of optoelectronic devices due to their superior electronic and optical properties (Shkir et al., 2018).
Environmental Applications
Urea derivatives have also been studied for their environmental applications, such as in the reduction of pollutants in combustion flue gases. Research in this area has explored the effects of urea on the formation of chlorinated aromatics, providing insights into the role of urea derivatives in environmental protection and pollution control (Ren et al., 2021).
Corrosion Inhibition
Investigations into the corrosion behavior of mild steel in acidic solutions have revealed that certain urea derivatives can act as efficient corrosion inhibitors. This highlights the potential application of urea derivatives in protecting metals from corrosion, thus extending their life and reducing maintenance costs (Bahrami & Hosseini, 2012).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-10-8-13(20-18-10)6-3-7-16-14(19)17-12-5-2-4-11(15)9-12/h2,4-5,8-9H,3,6-7H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINQMIYVNPDEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

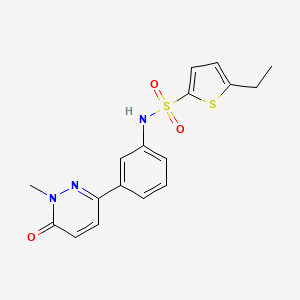


![N-(3,4-dimethoxyphenyl)-1-{[4-(3,4-dimethylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2587286.png)
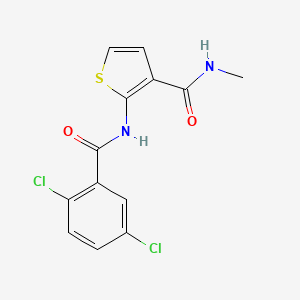
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
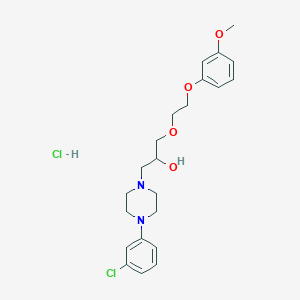
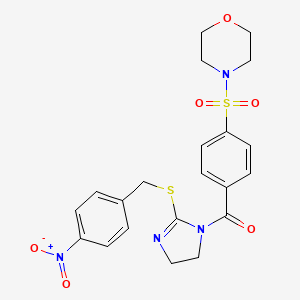
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2587293.png)
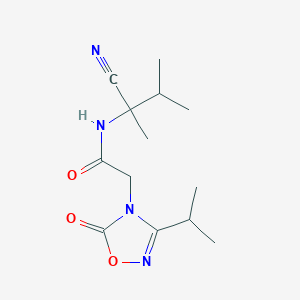
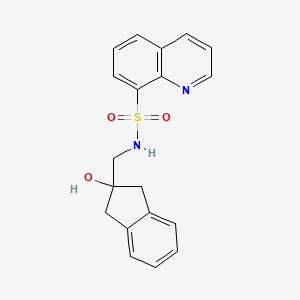

![N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide](/img/structure/B2587299.png)